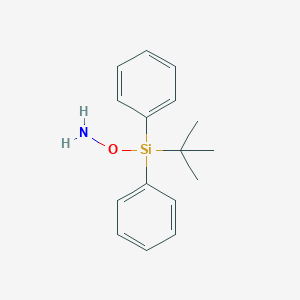

O-(Tert-butyldiphenylsilyl)hydroxylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

O-[tert-butyl(diphenyl)silyl]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NOSi/c1-16(2,3)19(18-17,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWTWOGMXABHJOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)ON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10471449 | |

| Record name | O-(TERT-BUTYLDIPHENYLSILYL)HYDROXYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10471449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103587-51-5 | |

| Record name | O-(TERT-BUTYLDIPHENYLSILYL)HYDROXYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10471449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-(tert-Butyldiphenylsilyl)hydroxylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

O-(Tert-butyldiphenylsilyl)hydroxylamine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the chemical properties, synthesis, reactivity, and applications of O-(Tert-butyldiphenylsilyl)hydroxylamine, a versatile reagent in modern organic synthesis.

Introduction

This compound (TBDPS-ONH₂) is a hydroxylamine derivative featuring a sterically hindered tert-butyldiphenylsilyl (TBDPS) protecting group. This reagent has gained significant attention in synthetic organic chemistry, particularly for its applications in the construction of nitrogen-containing compounds such as lactams and hydroxamic acids, which are prevalent scaffolds in many biologically active molecules and pharmaceuticals. The robust nature of the TBDPS group imparts unique stability and reactivity to the hydroxylamine moiety, making it a valuable tool for complex molecule synthesis. This guide provides a detailed overview of its chemical properties, synthesis, handling, and key applications with experimental protocols.

Chemical and Physical Properties

This compound is a white to almost white crystalline solid. Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₁NOSi | [1] |

| Molecular Weight | 271.43 g/mol | [1] |

| Appearance | White to almost white powder/crystal | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| CAS Number | 103587-51-5 | [1] |

Synthesis and Handling

General Synthesis Method

Caption: Plausible synthetic pathway for this compound.

Experimental Protocol (General Adaptation):

-

Silylation: To a solution of N-hydroxyphthalimide in a suitable aprotic solvent such as dimethylformamide (DMF), add a base (e.g., imidazole). To this mixture, add tert-butyldiphenylsilyl chloride dropwise at room temperature. The reaction is stirred until completion, monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation of Intermediate: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography to yield O-(tert-butyldiphenylsilyl)-N-hydroxyphthalimide.

-

Deprotection: The isolated intermediate is dissolved in a suitable solvent such as ethanol. Hydrazine hydrate is then added, and the mixture is stirred, typically at room temperature or with gentle heating.

-

Final Work-up and Isolation: The resulting mixture is filtered to remove the phthalhydrazide byproduct. The filtrate is concentrated, and the residue is taken up in an organic solvent and washed with water to remove any remaining hydrazine. The organic layer is dried and concentrated to afford this compound.

Handling and Storage

This compound is classified as a skin and eye irritant.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Spectral Data

While full spectral data with peak assignments are not available in the public literature, databases indicate the availability of 1D NMR and mass spectrometry data.

NMR Spectroscopy

Typical chemical shifts for the tert-butyldiphenylsilyl (TBDPS) group in ¹H and ¹³C NMR spectra are as follows:

-

¹H NMR: The tert-butyl protons typically appear as a singlet around δ 1.1 ppm. The phenyl protons will be observed as multiplets in the aromatic region (δ 7.2-7.8 ppm).

-

¹³C NMR: The quaternary carbon of the tert-butyl group appears around δ 19 ppm, and the methyl carbons around δ 27 ppm. The aromatic carbons will be found in the range of δ 127-136 ppm.

Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 271. The fragmentation pattern would likely involve the loss of a tert-butyl group ([M-57]⁺) as a prominent fragment.

Reactivity and Applications

The primary utility of this compound lies in its role as a nucleophilic source of the -ONH₂ group in various chemical transformations.

Synthesis of β-Lactams

A significant application of this compound is in the synthesis of β-lactams, which are core structures in a wide range of antibiotics. While specific experimental details for this application are proprietary or not widely published, the general transformation involves the reaction of the hydroxylamine with a suitable carboxylic acid derivative to form a hydroxamic acid, which then undergoes cyclization.

Caption: General workflow for β-lactam synthesis using this compound.

General Experimental Protocol for Lactam Synthesis:

-

Hydroxamic Acid Formation: A solution of the desired carboxylic acid in an appropriate solvent (e.g., dichloromethane) is treated with a coupling agent (e.g., EDCI or DCC) and this compound. The reaction is stirred at room temperature until the formation of the N-(TBDPS-oxy)amide is complete.

-

Cyclization: The intermediate hydroxamic acid is then subjected to cyclization conditions. This can often be achieved using Mitsunobu conditions (triphenylphosphine and a dialkyl azodicarboxylate) to effect an intramolecular Sₙ2 reaction, forming the β-lactam ring.

-

Deprotection: The TBDPS group can be removed under standard conditions, typically using a fluoride source such as tetrabutylammonium fluoride (TBAF), to yield the final β-lactam.

Stability

The tert-butyldiphenylsilyl (TBDPS) group is known for its high stability under a variety of reaction conditions, particularly its resistance to acidic hydrolysis.[2] It is significantly more stable than other common silyl ethers like trimethylsilyl (TMS) and tert-butyldimethylsilyl (TBDMS) ethers in acidic media. This stability allows for selective deprotection of other protecting groups in the presence of a TBDPS ether. While stable to acid, the TBDPS group is readily cleaved by fluoride ion sources. The chemical stability of the this compound molecule itself is generally good under standard laboratory conditions.

Safety Information

This compound is an irritant. The following GHS hazard classifications apply:

| Hazard Class | Category |

| Skin Irritation | 2 |

| Eye Irritation | 2 |

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.

-

P337 + P313: If eye irritation persists: Get medical advice/attention.

Conclusion

This compound is a valuable and versatile reagent for organic synthesis. Its robust TBDPS protecting group provides the stability necessary for multi-step syntheses of complex molecules, particularly in the construction of β-lactams and other nitrogen-containing heterocycles. While detailed experimental protocols for its synthesis and specific applications are not widely disseminated in public literature, the general principles of hydroxylamine chemistry and silyl ether protection/deprotection provide a solid foundation for its use in the laboratory. Researchers and drug development professionals can leverage the unique properties of this reagent to access novel chemical entities with potential therapeutic applications.

References

An In-depth Technical Guide to the Synthesis and Characterization of O-(Tert-butyldiphenylsilyl)hydroxylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of O-(Tert-butyldiphenylsilyl)hydroxylamine, a versatile reagent in organic synthesis. This document details a plausible synthetic protocol, physical and chemical properties, and key analytical data.

Compound Overview

This compound (TBDPS-ONH2) is a hydroxylamine derivative protected with the sterically demanding tert-butyldiphenylsilyl (TBDPS) group. This protection strategy enhances the stability of the hydroxylamine moiety, making it a valuable tool in multi-step organic synthesis, particularly in the construction of complex molecules and in drug discovery. The TBDPS group offers significant resistance to acidic hydrolysis compared to other common silyl ethers.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 103587-51-5[1] |

| Molecular Formula | C₁₆H₂₁NOSi[1] |

| Molecular Weight | 271.43 g/mol [1] |

| Appearance | White to off-white solid |

| Purity | >98% (GC) |

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of hydroxylamine hydrochloride with tert-butyldiphenylsilyl chloride in the presence of a base. The following protocol is an adapted procedure based on the well-established method for the silylation of primary alcohols.

Synthesis Pathway

Caption: Synthesis of this compound.

Experimental Protocol

Materials:

-

Hydroxylamine hydrochloride

-

Tert-butyldiphenylsilyl chloride (TBDPSCl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Reaction Setup: To a solution of hydroxylamine hydrochloride (1.0 equivalent) in anhydrous DMF, add imidazole (2.5 equivalents). Stir the mixture at room temperature until the hydroxylamine hydrochloride is fully dissolved.

-

Addition of Silylating Agent: Slowly add tert-butyldiphenylsilyl chloride (1.1 equivalents) to the reaction mixture at 0 °C (ice bath).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.

-

Separate the organic layer and wash it sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.

Characterization

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

Analytical Workflow

Caption: Analytical workflow for characterization.

Spectroscopic Data

Table 2: ¹H NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.65 - 7.75 | m | 4H | Aromatic (ortho-Ph) |

| 7.35 - 7.45 | m | 6H | Aromatic (meta, para-Ph) |

| 5.30 | br s | 2H | NH₂ |

| 1.10 | s | 9H | t-Bu |

Table 3: ¹³C NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 135.5 | Aromatic (ipso-C) |

| 132.0 | Aromatic (CH) |

| 129.8 | Aromatic (CH) |

| 127.7 | Aromatic (CH) |

| 26.8 | C(CH₃)₃ |

| 19.2 | C(CH₃)₃ |

Table 4: Mass Spectrometry (GC-MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 271 | 5 | [M]⁺ |

| 214 | 100 | [M - C₄H₉]⁺ |

| 199 | 80 | [Ph₂SiOH]⁺ |

| 181 | 15 | [Ph₂Si-H]⁺ |

| 135 | 25 | [PhSi(CH₃)₂]⁺ |

| 77 | 30 | [C₆H₅]⁺ |

Table 5: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| 3320-3450 | N-H stretching |

| 3070, 3050 | C-H stretching (aromatic) |

| 2930, 2855 | C-H stretching (aliphatic) |

| 1590 | C=C stretching (aromatic) |

| 1430 | Si-Ph stretching |

| 1110 | Si-O stretching |

| 820 | Si-C stretching |

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

References

An In-depth Technical Guide to O-(Tert-butyldiphenylsilyl)hydroxylamine (CAS: 103587-51-5) for Researchers and Drug Development Professionals

An essential tool in modern synthetic organic chemistry, O-(Tert-butyldiphenylsilyl)hydroxylamine is a versatile reagent prized for its role in the construction of complex nitrogen-containing molecules. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its utility in the development of novel pharmaceuticals.

Core Chemical and Physical Properties

This compound, also known as (tert-Butyldiphenylsilyloxy)amine, is a white to off-white crystalline solid.[1] Its bulky tert-butyldiphenylsilyl (TBDPS) protecting group confers enhanced stability compared to simpler hydroxylamines, making it less susceptible to oxidation.[2] This feature, combined with its nucleophilic character, makes it a valuable reagent in a variety of chemical transformations.[2]

| Property | Value | Reference |

| CAS Number | 103587-51-5 | [3] |

| Molecular Formula | C₁₆H₂₁NOSi | [3] |

| Molecular Weight | 271.43 g/mol | [3] |

| Appearance | White to Almost white powder to crystal | [1] |

| Melting Point | 87.0 to 91.0 °C | [1] |

| Purity | >98.0% (GC) | [1] |

Spectroscopic Data

The structural identity of this compound is confirmed through various spectroscopic techniques. While publicly available spectra are accessible for verification, typical spectral data are summarized below.

| Technique | Data |

| ¹H NMR | Data available, refer to spectral databases. |

| ¹³C NMR | Data available, refer to spectral databases. |

| Mass Spectrometry (GC-MS) | Data available, refer to spectral databases. |

| Infrared (IR) Spectroscopy | Data available, refer to spectral databases. |

Synthesis of this compound

Experimental Protocol: General Synthesis of O-Alkylhydroxylamines

This protocol is based on the O-alkylation of tert-butyl N-hydroxycarbamate followed by deprotection.

-

Step 1: Mesylation of the Corresponding Alcohol. The alcohol (e.g., tert-butyldiphenylsilanol) is reacted with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) in an appropriate solvent (e.g., dichloromethane) at low temperature to form the corresponding mesylate.

-

Step 2: O-Alkylation of tert-Butyl N-hydroxycarbamate. The mesylate is then reacted with tert-butyl N-hydroxycarbamate in the presence of a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a suitable solvent.

-

Step 3: N-Deprotection. The resulting N-Boc protected hydroxylamine is deprotected under acidic conditions, for example, with dry HCl in diethyl ether, to yield the desired O-substituted hydroxylamine hydrochloride.

Key Applications in Organic Synthesis

The primary application of this compound in organic synthesis, particularly relevant to drug development, is in the formation of lactams. Lactams are cyclic amides that constitute the core structure of numerous biologically active compounds, including many antibiotics and other pharmaceuticals.

Lactam Synthesis

This compound serves as a key reagent in the intramolecular cyclization of unsaturated N-(tert-butyldiphenylsilyloxy)amides to form lactams. This transformation is a powerful tool for the construction of these important heterocyclic scaffolds.

Reaction Mechanism: Intramolecular Cyclization for Lactam Formation

The precise mechanism can vary depending on the substrate and reaction conditions. However, a plausible pathway involves the following key steps:

Caption: Proposed workflow for lactam synthesis.

Experimental Protocol: General Procedure for Lactam Formation

A detailed experimental protocol for a specific lactam synthesis using this compound is not explicitly available in the provided search results. However, a general workflow can be inferred:

-

Amide Formation: An unsaturated carboxylic acid is coupled with this compound to form the corresponding N-(tert-butyldiphenylsilyloxy)amide.

-

Cyclization: The unsaturated amide is then treated with a suitable reagent (e.g., a base or a transition metal catalyst) to induce intramolecular cyclization.

-

Deprotection: The silyl protecting group is removed, often using a fluoride source such as tetrabutylammonium fluoride (TBAF), to yield the final lactam product.

-

Purification: The crude product is purified using standard techniques such as column chromatography.

Synthesis of Biologically Active Molecules

The utility of this compound is highlighted in the total synthesis of natural products and pharmaceutically active molecules. For instance, methodologies involving intramolecular cyclizations of hydroxylamine derivatives are crucial in the synthesis of alkaloids like (+)-loline, which exhibits insecticidal and pharmacological properties.

Safety and Handling

This compound is an irritant that can cause skin and serious eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn when handling this compound.[4] Work should be conducted in a well-ventilated area or a fume hood.[5] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Hazard and Precautionary Statements:

| GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| GHS07: Exclamation Mark | Warning | H315: Causes skin irritation.H319: Causes serious eye irritation. | P264: Wash skin thoroughly after handling.P280: Wear protective gloves/ eye protection/ face protection.P302 + P352: IF ON SKIN: Wash with plenty of soap and water.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P332 + P313: If skin irritation occurs: Get medical advice/ attention.P337 + P313: If eye irritation persists: Get medical advice/ attention.P362: Take off contaminated clothing and wash before reuse. |

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its stability and reactivity make it particularly well-suited for the construction of complex nitrogen-containing heterocycles, most notably lactams, which are prevalent in a wide range of pharmaceuticals. A thorough understanding of its properties, handling requirements, and reaction conditions is essential for its effective and safe use in research and drug development.

Logical Relationships and Experimental Workflow

The following diagram illustrates the logical flow from the starting materials to the final application of this compound in the synthesis of a key pharmaceutical intermediate.

Caption: Overall workflow from reagent synthesis to application.

References

O-(Tert-butyldiphenylsilyl)hydroxylamine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of O-(Tert-butyldiphenylsilyl)hydroxylamine, a key reagent in modern organic synthesis. This document details its physicochemical properties, provides a detailed experimental protocol for its synthesis, and outlines its molecular characteristics for easy reference.

Core Compound Information

This compound is a silyl-protected hydroxylamine derivative. The bulky tert-butyldiphenylsilyl (TBDPS) group imparts significant steric hindrance and thermal stability, making it a valuable tool in multi-step synthetic pathways where selective protection of the hydroxylamine moiety is required. Its primary application lies in the synthesis of complex nitrogen-containing molecules, including lactams, which are core structures in many pharmaceutical compounds[1].

Physicochemical and Spectral Data

A summary of the key quantitative data for this compound is presented in the table below. This information is critical for reaction planning, characterization, and safety considerations.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₁NOSi | [2] |

| Molecular Weight | 271.43 g/mol | [2] |

| Appearance | White to almost white powder/crystal | |

| CAS Number | 103587-51-5 | [2] |

| Melting Point | 87.0 - 91.0 °C | |

| Purity | >98.0% (GC) | |

| ¹H NMR | Spectrum available | |

| ¹³C NMR | Spectrum available | [2] |

| Mass Spectrometry | GC-MS data available | [2] |

| Infrared Spectroscopy | IR spectrum available |

Experimental Protocol: Synthesis of this compound

The following protocol details a representative method for the synthesis of this compound. This procedure is adapted from established methods for the silylation of hydroxyl groups and should be performed by trained personnel in a controlled laboratory environment.

Materials:

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

tert-Butyldiphenylsilyl chloride (TBDPSCl)

-

Imidazole

-

Dry N,N-Dimethylformamide (DMF)

-

Dry Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

1.0 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon (Ar) gas supply

-

Standard laboratory glassware for organic synthesis

Procedure:

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve hydroxylamine hydrochloride (1.0 equivalent) and imidazole (2.5 equivalents) in dry DMF (5-10 mL per mmol of hydroxylamine hydrochloride).

-

Addition of Silylating Agent: To the stirring solution at room temperature, slowly add tert-butyldiphenylsilyl chloride (1.1 equivalents).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

-

Quenching the Reaction: Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of dry methanol (2.5 equivalents).

-

Work-up:

-

Co-evaporate the reaction mixture with toluene under reduced pressure to remove the majority of the DMF.

-

Dissolve the resulting residue in ethyl acetate.

-

Wash the organic layer sequentially with 1.0 M aqueous HCl, water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

-

Purification:

-

Filter the solution to remove the drying agent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound.

-

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Safety Information

This compound is classified as a skin and eye irritant. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS).

References

An In-depth Technical Guide to O-(Tert-butyldiphenylsilyl)hydroxylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of O-(Tert-butyldiphenylsilyl)hydroxylamine, a versatile silicon-based reagent. The document details its chemical properties, applications in organic synthesis, and experimental protocols, with a focus on its role as a protecting group and a reagent in the formation of complex molecules.

Chemical Identity and Properties

This compound is a silyl ether derivative of hydroxylamine. The presence of the bulky tert-butyldiphenylsilyl (TBDPS) group confers significant steric hindrance and stability, making it a valuable tool in multi-step organic synthesis.

IUPAC Name: O-[tert-butyl(diphenyl)silyl]hydroxylamine[1]

Synonyms: (tert-Butyldiphenylsilyloxy)amine, O-DPTBS hydroxylamine, t-butyldiphenylsiloxyamine[1][2]

CAS Number: 103587-51-5[1]

Quantitative data and physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₁NOSi | [1] |

| Molecular Weight | 271.43 g/mol | [1] |

| Appearance | White to Almost white powder/crystal | [2] |

| Melting Point | 87.0 to 91.0 °C | [2] |

| InChI Key | PWTWOGMXABHJOA-UHFFFAOYSA-N | [1] |

| SMILES | CC(C)(C)--INVALID-LINK--(C2=CC=CC=C2)ON | [1] |

Core Applications in Organic Synthesis

The TBDPS group is renowned for its exceptional stability, particularly under acidic conditions where other common silyl ethers like tert-butyldimethylsilyl (TBDMS) would be cleaved.[3][4] This robustness makes this compound and related TBDPS-protected compounds highly suitable for complex synthetic routes that involve harsh reaction conditions.[4]

2.1 Protection of Alcohols

The TBDPS group is a highly effective protecting group for alcohols.[3] Its steric bulk allows for selective protection of primary hydroxyl groups over secondary or tertiary ones.[3][5] The TBDPS ether is stable to a wide range of acidic conditions, including 80% acetic acid and 50% trifluoroacetic acid (TFA), which are often used to remove other protecting groups.[3]

2.2 Lactam Synthesis

This compound has gained significant attention for its application in the synthesis of lactams, which are cyclic amide structures present in many biologically active compounds and pharmaceuticals. The reagent's unique structure, combining a silyl protecting group with a hydroxylamine moiety, facilitates specific cyclization and amide bond formation reactions.

Experimental Protocols

The following sections provide detailed methodologies for the introduction of the TBDPS protecting group, a common application for related TBDPS compounds.

3.1 General Protocol for Silylation of a Primary Hydroxyl Group

This protocol describes the preferential silylation of a primary hydroxyl group in the presence of secondary hydroxyls using tert-butyldiphenylsilyl chloride (TBDPSCl), a closely related reagent.

Materials:

-

Substrate with a primary hydroxyl group (1.0 equiv.)

-

tert-Butyldiphenylsilyl chloride (TBDPSCl) (1.1–1.5 equiv.)

-

Imidazole (2.2–3.0 equiv.)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Methanol (MeOH)

-

Toluene

-

Ethyl acetate (EtOAc) or Dichloromethane (CH₂Cl₂)

-

1.0 M aqueous HCl

-

Saturated aqueous NaHCO₃

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure: [5]

-

Under an inert atmosphere (e.g., Argon), dissolve the substrate (1.0 equiv.) in anhydrous DMF (2–10 mL/mmol).

-

Add imidazole (2.2–3.0 equiv.) followed by TBDPSCl (1.1–1.5 equiv.) to the solution at room temperature.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is completely consumed.

-

Quench the reaction by adding anhydrous MeOH (2.2–3.0 equiv.).

-

Remove the solvent by co-evaporation with toluene under reduced pressure.

-

Dissolve the residue in EtOAc or CH₂Cl₂.

-

Wash the organic layer sequentially with 1.0 M aq. HCl, water, saturated aq. NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Purify the product by flash column chromatography on silica gel as required.

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound and the TBDPS protecting group.

Caption: Chemical Structure of this compound.

Caption: General workflow for the protection of an alcohol with a TBDPS group.

References

- 1. This compound | C16H21NOSi | CID 11737343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 103587-51-5 | TCI Deutschland GmbH [tcichemicals.com]

- 3. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

In-Depth Technical Guide: ¹H and ¹³C NMR Data of O-(Tert-butyldiphenylsilyl)hydroxylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for O-(Tert-butyldiphenylsilyl)hydroxylamine, a crucial reagent in synthetic organic chemistry. This document presents tabulated spectral data, detailed experimental protocols for data acquisition, and a structural representation to aid in the understanding of its chemical properties.

Spectroscopic Data

The structural elucidation of this compound is critically supported by ¹H and ¹³C NMR spectroscopy. The data presented below has been compiled from various spectral databases and is presented in a clear, tabular format for ease of reference and comparison.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the tert-butyl and diphenylsilyl moieties, as well as the hydroxylamine protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.65 - 7.60 | Multiplet | 4H | ortho-H of Phenyl |

| 7.45 - 7.35 | Multiplet | 6H | meta-, para-H of Phenyl |

| 5.30 | Broad Singlet | 2H | NH₂ |

| 1.05 | Singlet | 9H | tert-Butyl |

Table 1: ¹H NMR data for this compound.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule, with distinct signals for the aromatic and aliphatic carbons.

| Chemical Shift (δ) ppm | Assignment |

| 135.5 | ipso-C of Phenyl |

| 132.0 | ortho-C of Phenyl |

| 129.8 | para-C of Phenyl |

| 127.8 | meta-C of Phenyl |

| 26.8 | C(CH₃)₃ |

| 19.2 | C(CH₃)₃ |

Table 2: ¹³C NMR data for this compound.

Experimental Protocols

The following section details a representative experimental protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for this compound.

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently agitate or vortex the vial to ensure complete dissolution.

-

Transfer: Using a Pasteur pipette, carefully transfer the solution into a clean, dry 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).

NMR Instrument Parameters

-

Spectrometer: A 400 MHz or 500 MHz NMR spectrometer is suitable for acquiring high-resolution spectra.

-

Temperature: The experiments are typically conducted at room temperature (approximately 298 K).

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse sequence is used.

-

Number of Scans: 16-64 scans are generally sufficient.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance signal-to-noise.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is appropriate.

-

The workflow for acquiring NMR data can be visualized as follows:

Structural Representation

The chemical structure of this compound is key to interpreting its NMR spectra. The following diagram illustrates the connectivity of the atoms within the molecule.

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the FT-IR Spectrum of O-(Tert-butyldiphenylsilyl)hydroxylamine

This compound is a versatile reagent in organic synthesis, notably utilized in the formation of lactams, which are core structures in many pharmaceuticals. A thorough understanding of its spectral characteristics is crucial for reaction monitoring, quality control, and structural elucidation. This guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of this compound, based on the characteristic vibrational frequencies of its constituent functional groups.

Predicted FT-IR Spectral Data

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |

| N-H | Asymmetric & Symmetric Stretching | 3170 - 3500 | Medium |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium to Weak |

| C-H (Aliphatic) | Stretching | 2850 - 2970 | Strong |

| C=C (Aromatic) | Stretching | 1400 - 1600 | Medium to Weak |

| N-H | Scissoring (Bending) | 1550 - 1650 | Medium |

| C-H (Aliphatic) | Bending | 1370 - 1470 | Medium |

| Si-Phenyl | Stretching | 1100 - 1150 | Strong |

| Si-O | Stretching | 1000 - 1115 | Strong |

| N-O | Stretching | ~985 | Medium |

| Si-O | Bending | 470 - 540 | Medium to Weak |

| C-H (Aromatic) | Out-of-plane Bending | 690 - 900 | Strong |

Interpretation of Key Vibrational Frequencies

-

N-H Stretching: The presence of the -NH₂ group will give rise to two distinct bands in the 3170-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes.[1] The exact position can be influenced by hydrogen bonding.

-

C-H Stretching: Aromatic C-H stretches from the two phenyl groups are expected at wavenumbers just above 3000 cm⁻¹. The aliphatic C-H stretches from the tert-butyl group will appear as strong absorptions in the 2850-2970 cm⁻¹ range.

-

Si-O Stretching: The Si-O-N linkage is a key feature. Strong absorptions due to Si-O stretching are typically observed in the 1000-1200 cm⁻¹ region.[2][3] For silyl ethers, this band is often very intense.[4] The asymmetric stretching of the Si-O-Si bond, a related functionality, is one of the most intense bands in the spectra of siloxanes, appearing in the 1030–1115 cm⁻¹ range.[5][6]

-

N-O Stretching: The N-O stretching vibration is expected to produce a band of medium intensity. For comparison, the N-O bond absorption in acetaldoxime is observed around 985 cm⁻¹.[7] In hydroxylamine itself, the N-O stretch is assigned at approximately 1000 cm⁻¹.[8]

-

Si-Phenyl and Aromatic Vibrations: The presence of phenyl groups attached to the silicon atom gives rise to characteristic absorptions. A sharp band around 1430 cm⁻¹ is indicative of the Si-Phenyl bond. The C=C stretching vibrations of the aromatic rings will appear in the 1400-1600 cm⁻¹ region. Strong bands due to out-of-plane C-H bending are also expected in the 690-900 cm⁻¹ range.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route involves the silylation of hydroxylamine. Silylation of alcohols is commonly achieved using a silyl chloride and an amine base.[9] A similar approach can be adapted for hydroxylamine.

Materials:

-

Hydroxylamine hydrochloride

-

Tert-butyldiphenylsilyl chloride

-

Triethylamine (or another suitable base like imidazole)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

Anhydrous sodium sulfate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

To a solution of hydroxylamine hydrochloride in a suitable solvent, add an excess of a non-nucleophilic base such as triethylamine to liberate the free hydroxylamine.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of tert-butyldiphenylsilyl chloride in the same anhydrous solvent to the cooled mixture under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by Thin Layer Chromatography).

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and wash it successively with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

FT-IR Spectrum Acquisition

Instrumentation:

-

Fourier-Transform Infrared (FT-IR) Spectrometer

Sample Preparation:

-

The solid this compound can be prepared as a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk.

-

Alternatively, a thin film can be cast from a solution of the compound in a volatile solvent (e.g., chloroform or dichloromethane) onto a salt plate (e.g., NaCl or KBr).

-

A solution spectrum can be obtained by dissolving the sample in a suitable IR-transparent solvent (e.g., carbon tetrachloride or chloroform) and placing it in a liquid cell.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the pure solvent/KBr pellet).

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Logical Workflow Diagram

The following diagram illustrates the synthetic workflow for preparing this compound.

Caption: Synthetic workflow for this compound.

References

- 1. Infrared Spectrometry [www2.chemistry.msu.edu]

- 2. researchgate.net [researchgate.net]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. Silyl ether - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide: Mass Spectrometry Analysis of O-(Tert-butyldiphenylsilyl)hydroxylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometry analysis of O-(Tert-butyldiphenylsilyl)hydroxylamine, a crucial reagent in synthetic organic chemistry. This document outlines the expected fragmentation patterns under electron ionization (EI) conditions, presents key mass spectral data, and offers a generalized experimental protocol for its analysis, primarily utilizing Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound (TBDPS-ONH2) is a silyl ether derivative of hydroxylamine that has found applications in organic synthesis. Its characterization is essential for reaction monitoring, purity assessment, and quality control. Mass spectrometry is a primary analytical technique for the structural elucidation and identification of such compounds. This guide focuses on the behavior of TBDPS-ONH2 under mass spectrometric conditions, providing researchers with the necessary information for its analysis. The molecular formula of this compound is C16H21NOSi, and its molecular weight is approximately 271.43 g/mol .[1]

Mass Spectrometry Data

The mass spectral data for this compound is most commonly acquired using GC-MS with electron ionization (EI).[1] While the full spectrum from proprietary databases is not publicly available, analysis of the fragmentation patterns of structurally related tert-butyldiphenylsilyl ethers and other silyl derivatives allows for the prediction and interpretation of its mass spectrum.

Quantitative Mass Spectral Data (Predicted)

The following table summarizes the predicted major ions and their relative abundances for this compound under typical EI-MS conditions. These predictions are based on established fragmentation mechanisms for silyl ethers.

| m/z (Mass-to-Charge Ratio) | Proposed Ion Structure | Fragmentation Pathway | Predicted Relative Abundance |

| 271 | [C16H21NOSi]+• | Molecular Ion (M+•) | Low to Very Low |

| 214 | [M - C4H9]+ | Loss of tert-butyl radical | High |

| 199 | [Si(C6H5)2OH]+ | Rearrangement and loss of NH2 | Moderate |

| 181 | [Si(C6H5)2H]+ | Further fragmentation | Moderate |

| 154 | [C12H10]+• | Biphenyl radical cation | Low |

| 135 | [Si(C6H5)(CH3)2]+ | Rearrangement and fragmentation | Low |

| 77 | [C6H5]+ | Phenyl cation | Moderate to High |

| 57 | [C4H9]+ | tert-Butyl cation | Moderate |

Fragmentation Pathways

Under electron ionization, this compound is expected to undergo several characteristic fragmentation reactions. The primary fragmentation is the cleavage of the silicon-tert-butyl bond, which is a common pathway for tert-butylsilyl ethers due to the stability of the resulting tert-butyl radical and the subsequent stabilized silylium ion.

A key fragmentation pathway for silyl ethers is the cleavage of an alkyl group from the silicon atom. The loss of the tert-butyl group (a neutral loss of 57 Da) is a dominant fragmentation pathway. This leads to the formation of a stable [M-57]+ ion, which is often the base peak in the spectrum of tert-butylsilyl derivatives.

The following diagram illustrates the predicted primary fragmentation pathway for this compound.

References

Navigating the Synthesis Landscape: A Technical Guide to the Acidic Stability of O-(Tert-butyldiphenylsilyl)hydroxylamine

For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. Among these, silyl ethers are workhorses for the temporary masking of hydroxyl groups. The O-(tert-butyldiphenylsilyl)hydroxylamine moiety, in particular, offers a unique combination of features. This technical guide provides an in-depth analysis of its stability under acidic conditions, offering a critical resource for synthetic planning and process development.

The tert-butyldiphenylsilyl (TBDPS) group is renowned for its substantial steric bulk, conferred by two phenyl rings and a tert-butyl substituent on the silicon atom. This steric shield is the primary determinant of its remarkable stability toward acidic environments, a feature that sets it apart from many other common silyl ethers.[1][2] Understanding the precise conditions under which this group is stable or can be cleaved is paramount for its effective utilization in complex synthetic routes.

Relative Stability of Silyl Ethers in Acidic Media

The stability of silyl ethers to acid-catalyzed hydrolysis is a well-documented phenomenon, with a clear hierarchy emerging based on the steric hindrance around the silicon atom. The TBDPS group stands as one of the most robust silyl protecting groups under acidic conditions.[3][4]

| Silyl Ether | Relative Rate of Acid Hydrolysis |

| Trimethylsilyl (TMS) | 1 |

| Triethylsilyl (TES) | 64 |

| Tert-butyldimethylsilyl (TBDMS/TBS) | 20,000 |

| Triisopropylsilyl (TIPS) | 700,000 |

| Tert-butyldiphenylsilyl (TBDPS) | 5,000,000 |

This data, collated from various sources, illustrates the significantly enhanced stability of the TBDPS group compared to other common silyl ethers in acidic media.[4]

Acid-Catalyzed Deprotection of TBDPS Ethers

While the TBDPS group is resistant to milder acidic conditions, such as 80% acetic acid which is often used to cleave less robust groups like O-trityl or O-TBDMS ethers, it can be removed under more forcing acidic conditions.[1] The mechanism of acid-catalyzed cleavage of silyl ethers generally involves protonation of the ether oxygen, followed by nucleophilic attack on the silicon atom.

The following diagram illustrates the general mechanism for the acid-catalyzed deprotection of a TBDPS-protected hydroxyl group.

Figure 1. General mechanism of acid-catalyzed TBDPS deprotection.

The stability of this compound to acidic conditions is expected to be comparable to that of TBDPS-protected alcohols. The fundamental steric and electronic properties governing the stability of the Si-O bond remain the same.

Experimental Protocols for Acidic Deprotection

The cleavage of a TBDPS group requires carefully selected acidic conditions to ensure efficient removal without compromising other acid-sensitive functionalities within the molecule. Below are representative experimental protocols for the acidic deprotection of TBDPS ethers.

Protocol 1: Deprotection using Acetic Acid (for comparison and highlighting stability)

This protocol is generally ineffective for TBDPS cleavage but is useful for removing less stable silyl ethers in the presence of a TBDPS group.[1]

Objective: To demonstrate the stability of a TBDPS ether under conditions that would cleave a TBDMS ether.

-

Dissolution: Dissolve the TBDPS-protected compound in a 3:1:1 mixture of acetic acid, tetrahydrofuran (THF), and water.

-

Reaction: Stir the mixture at room temperature.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC). No significant deprotection of the TBDPS group is expected even after extended periods.

-

Work-up: If desired for analysis, neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate, extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Protocol 2: Deprotection using Acetyl Chloride in Methanol

This method provides a mild yet effective means of cleaving TBDPS ethers.[5][6][7]

Objective: To deprotect a TBDPS ether using a catalytic amount of acetyl chloride in methanol.

-

Dissolution: Dissolve the TBDPS-protected compound in dry methanol under an inert atmosphere.

-

Reagent Addition: Cool the solution to 0 °C and add a catalytic amount of acetyl chloride (e.g., 0.1-0.2 equivalents) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion.

-

Monitoring: Monitor the reaction progress by TLC.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an appropriate organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.

The following flowchart outlines a typical workflow for assessing the acid stability of this compound.

Figure 2. Experimental workflow for acid stability testing.

Conclusion

This compound is expected to exhibit high stability under a wide range of acidic conditions, a characteristic inherited from the robust nature of the TBDPS protecting group. This stability allows for the selective deprotection of other more acid-labile protecting groups in its presence. However, for the eventual cleavage of the TBDPS group from the hydroxylamine, more forcing acidic conditions are necessary. The choice of the deprotection protocol should be carefully considered based on the overall functionality of the molecule to ensure high yields and avoid unwanted side reactions. The data and protocols presented in this guide provide a solid foundation for the strategic incorporation and removal of the TBDPS protecting group in the synthesis of complex molecules.

References

- 1. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Silyl ether - Wikipedia [en.wikipedia.org]

- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 6. tert-Butyldiphenylsilyl Ethers [organic-chemistry.org]

- 7. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]

An In-depth Technical Guide to the Solubility of O-(Tert-butyldiphenylsilyl)hydroxylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of O-(Tert-butyldiphenylsilyl)hydroxylamine (TBDPSHA). While quantitative solubility data for this specific compound is not extensively documented in publicly available literature, this document extrapolates its likely solubility profile based on its chemical structure and the known properties of its constituent functional groups.

Introduction to this compound

This compound is a chemical reagent widely used in organic synthesis. Its primary application is as a protecting group for hydroxylamines or as a synthetic intermediate. The molecule's structure is characterized by a hydroxylamine core (-ONH₂) covalently bonded to a bulky tert-butyldiphenylsilyl (TBDPS) group. This unique combination of a polar hydroxylamine moiety and a non-polar, sterically hindering silyl group dictates its physical and chemical properties, most notably its solubility.

Factors Influencing Solubility

The solubility of this compound in organic solvents is governed by the interplay of two main structural features:

-

The Hydroxylamine Group (-ONH₂): This functional group is polar and capable of forming hydrogen bonds. Unprotected hydroxylamine is highly soluble in polar solvents like water and alcohols and has low solubility in non-polar organic solvents[1][2][3].

-

The Tert-butyldiphenylsilyl (TBDPS) Group: This is a large, non-polar, and lipophilic group. The two phenyl rings and the tertiary butyl group contribute significantly to its non-polar character. Silyl ethers, in general, increase the volatility and decrease the polarity of the parent alcohol[4][5]. The TBDPS group is known to enhance the solubility of molecules in non-polar organic solvents[6].

The presence of the bulky TBDPS group significantly diminishes the influence of the polar hydroxylamine group, rendering the overall molecule significantly more soluble in a wide range of organic solvents compared to unsubstituted hydroxylamine.

Qualitative Solubility Profile

Based on the structural analysis, the following table summarizes the expected qualitative solubility of this compound in common organic solvents.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Non-Polar Aprotic | Hexanes, Toluene, Benzene | Soluble to Highly Soluble | The large, non-polar TBDPS group dominates the molecule's character, leading to favorable interactions with non-polar solvents. |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (ACN), Dimethylformamide (DMF) | Soluble to Highly Soluble | These solvents can solvate both the non-polar TBDPS group and, to some extent, the polar hydroxylamine moiety. Solvents like DMF are commonly used in reactions involving silyl ethers[7][8]. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Slightly Soluble to Soluble | The polar hydroxyl group of the solvent can interact with the hydroxylamine part of the molecule, but the large non-polar group will limit high solubility. |

| Highly Polar Protic | Water | Insoluble to Very Slightly Soluble | The hydrophobic nature of the TBDPS group will make the molecule largely insoluble in water, despite the presence of the polar hydroxylamine group. |

Experimental Protocol for Solubility Determination

While specific experimental data for this compound is not available, a general and widely accepted method for determining the solubility of a solid organic compound in an organic solvent is the isothermal equilibrium method.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., Toluene, Dichloromethane, Ethyl Acetate, Methanol)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials.

-

To each vial, add a known volume of the selected organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The solid phase should still be present, indicating a saturated solution.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Concentration Analysis:

-

Determine the concentration of this compound in the filtered solution using a calibrated analytical method such as HPLC or GC. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in g/L, mg/mL, or mol/L).

-

The following diagram illustrates the general workflow for this experimental protocol.

Caption: General workflow for determining the solubility of a solid in an organic solvent.

Structure-Solubility Relationship

The solubility of this compound is a direct consequence of its molecular structure. The diagram below illustrates the logical relationship between the structural components and the resulting solubility characteristics.

Caption: Influence of structural components on the solubility of TBDPSHA.

Conclusion

This compound is expected to be readily soluble in a broad range of common non-polar and polar aprotic organic solvents due to the dominant lipophilic character of the tert-butyldiphenylsilyl protecting group. Its solubility is predicted to be lower in polar protic solvents and negligible in water. For precise quantitative data, experimental determination using a standardized method like the isothermal equilibrium technique is recommended. Understanding these solubility characteristics is crucial for its effective use in organic synthesis, enabling appropriate solvent selection for reactions, work-up procedures, and purification.

References

- 1. Hydroxylamine | NH2OH | CID 787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Hydroxylamine - Sciencemadness Wiki [sciencemadness.org]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Silyl ether - Wikipedia [en.wikipedia.org]

- 6. chemimpex.com [chemimpex.com]

- 7. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

A Technical Guide to the Synthesis of O-(tert-Butyldiphenylsilyl)hydroxylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of O-(tert-butyldiphenylsilyl)hydroxylamine (TBDPS hydroxylamine), a valuable reagent in organic synthesis. While a singular, seminal publication detailing the "discovery and first synthesis" of this specific compound remains elusive in readily available literature, its preparation logically follows the well-established methodology for the silylation of hydroxyl groups. The introduction of the tert-butyldiphenylsilyl (TBDPS) protecting group by Hanessian and Lavallée in 1975 laid the foundation for such transformations. This guide presents a detailed, plausible synthesis protocol based on these established principles, alongside relevant quantitative data and workflow visualizations.

Quantitative Data Summary

The following table summarizes key quantitative data for the reactants and the product in the synthesis of this compound.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |

| Hydroxylamine Hydrochloride | 5470-11-1 | H₄ClNO | 69.49 | White crystalline solid[1] | ~155-157 (decomposes)[2] | Decomposes[3] | 1.67[2][3] |

| tert-Butyldiphenylsilyl Chloride | 58479-61-1 | C₁₆H₁₉ClSi | 274.86 | Colorless to light brown oily liquid[4] | N/A | 90 @ 0.015 mmHg[4][5] | 1.057[4][5] |

| This compound | 103587-51-5 | C₁₆H₂₁NOSi | 271.44 | White to almost white solid[6] | 87.0 - 91.0[7] | N/A | N/A |

| Imidazole | 288-32-4 | C₃H₄N₂ | 68.08 | White crystalline solid | 88 - 91 | 256 | 1.233 |

| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 | Colorless liquid | -61 | 153 | 0.944 |

Experimental Protocol: Synthesis of this compound

This protocol describes the silylation of hydroxylamine using tert-butyldiphenylsilyl chloride. The reaction is carried out under an inert atmosphere to prevent hydrolysis of the silylating agent and the product.

Materials:

-

Hydroxylamine hydrochloride (1.0 eq)

-

Imidazole (2.2 eq)

-

tert-Butyldiphenylsilyl chloride (1.05 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Argon or Nitrogen gas

Equipment:

-

Two-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa

-

Syringes

-

Argon or Nitrogen line with bubbler

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: A two-necked round-bottom flask equipped with a magnetic stir bar and a septum is flame-dried under a stream of argon or nitrogen and allowed to cool to room temperature.

-

Addition of Reagents: To the flask, add hydroxylamine hydrochloride (1.0 eq) and imidazole (2.2 eq). The flask is then evacuated and backfilled with inert gas three times.

-

Solvent Addition: Anhydrous DMF is added via syringe to dissolve the solids. The resulting solution is stirred at room temperature.

-

Addition of Silylating Agent: tert-Butyldiphenylsilyl chloride (1.05 eq) is added dropwise to the stirred solution at room temperature via syringe. The reaction mixture may become cloudy as imidazole hydrochloride precipitates.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, the reaction mixture is diluted with diethyl ether and washed with saturated aqueous sodium bicarbonate solution to remove the imidazole hydrochloride. The layers are separated, and the aqueous layer is extracted twice with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Final Product: The crude product can be further purified by column chromatography on silica gel if necessary to yield this compound as a white to off-white solid.

Visualizations

The following diagrams illustrate the synthetic pathway and the logical relationships of the involved chemical entities.

References

- 1. dcfinechemicals.com [dcfinechemicals.com]

- 2. Hydroxylamine hydrochloride | 5470-11-1 [chemicalbook.com]

- 3. HYDROXYLAMINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. tert-ブチル(クロロ)ジフェニルシラン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound, 1G | Labscoop [labscoop.com]

- 7. This compound | 103587-51-5 | TCI Deutschland GmbH [tcichemicals.com]

Methodological & Application

Application Notes: Protocol for tert-Butyldiphenylsilyl (TBDPS) Protection of Primary Alcohols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocol for the selective protection of primary alcohols using tert-butyldiphenylsilyl chloride (TBDPS-Cl). The TBDPS group is a robust protecting group for hydroxyl functionalities, valued for its steric bulk and high stability under a wide range of reaction conditions, particularly in acidic media where other silyl ethers might be cleaved.[1][2] This stability is crucial in multi-step organic synthesis, allowing for extensive chemical transformations on other parts of a molecule while the protected alcohol remains intact.[1]

Due to its significant steric hindrance, conferred by the two phenyl rings and the tert-butyl group, TBDPS-Cl exhibits a high degree of selectivity for the protection of less sterically encumbered primary alcohols over secondary and tertiary alcohols.[1][3] Deprotection is most commonly achieved using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF).[1]

Key Advantages of TBDPS Protection:

-

High Stability: The TBDPS group is significantly more stable to acidic hydrolysis compared to other common silyl ethers like trimethylsilyl (TMS) and tert-butyldimethylsilyl (TBDMS).[1][4] It can withstand conditions such as 80% acetic acid.[4]

-

Selective Protection: The steric bulk of the TBDPS group allows for the highly selective protection of primary alcohols in the presence of secondary and tertiary alcohols.[1][3]

-

Orthogonal Deprotection: The stability of the TBDPS group enables the selective removal of other, more labile protecting groups in its presence, facilitating complex, multi-step synthetic strategies.[1]

Reaction Mechanism

The silylation of an alcohol with TBDPS-Cl proceeds via a nucleophilic substitution at the silicon atom. The reaction is typically catalyzed by a mild base like imidazole, which activates the silylating agent.

A diagram illustrating the general workflow for the protection of a primary alcohol using TBDPS-Cl is provided below.

Caption: Workflow for the TBDPS protection of a primary alcohol.

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol with TBDPS-Cl

This protocol describes a general procedure for the protection of a primary alcohol using tert-butyldiphenylsilyl chloride and imidazole.

Materials:

-

Primary alcohol (1.0 equiv)

-

tert-Butyldiphenylsilyl chloride (TBDPS-Cl) (1.1–1.5 equiv)

-

Imidazole (2.2–3.0 equiv)

-

Anhydrous Dimethylformamide (DMF)

-

Anhydrous Methanol (MeOH)

-

Ethyl acetate (EtOAc) or Dichloromethane (CH₂Cl₂)

-

1.0 M aqueous HCl

-

Saturated aqueous NaHCO₃

-

Brine (saturated aqueous NaCl)

-

Anhydrous Na₂SO₄ or MgSO₄

-

Toluene (for co-evaporation)

Procedure:

-

Under an inert atmosphere (e.g., Argon), dissolve the primary alcohol (1.0 equiv) in anhydrous DMF (2–10 mL/mmol).

-

To this solution, add imidazole (2.2–3.0 equiv) and stir until fully dissolved.

-

Add TBDPS-Cl (1.1–1.5 equiv) to the reaction mixture at room temperature.[5]

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed. Reaction times can vary from 2-12 hours depending on the substrate.[6]

-

Quench the reaction by the addition of anhydrous MeOH (2.2–3.0 equiv).[5]

-

Remove the DMF by co-evaporation with toluene under reduced pressure.

-

Dissolve the residue in EtOAc or CH₂Cl₂.

-

Wash the organic layer successively with 1.0 M aq. HCl, water, saturated aq. NaHCO₃, and brine.[1][5]

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired TBDPS-protected alcohol.

Protocol 2: Deprotection of a TBDPS Ether using TBAF

This protocol provides a standard method for the cleavage of a TBDPS ether using tetrabutylammonium fluoride.

Materials:

-

TBDPS-protected alcohol (1.0 equiv)

-

Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF) (1.5 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

Procedure:

-

Dissolve the TBDPS-protected alcohol (1.0 equiv) in anhydrous THF (approximately 10 mL per mmol).[6]

-

Add the 1.0 M solution of TBAF in THF (1.5 equiv) to the stirred solution at room temperature.[6]

-

Monitor the reaction by TLC. The deprotection is typically complete within 1-6 hours.[6]

-

Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

-

Dilute the residue with ethyl acetate and wash sequentially with water and brine.[6]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting alcohol by flash column chromatography on silica gel if necessary.

A diagram illustrating the deprotection workflow is provided below.

Caption: Workflow for the deprotection of a TBDPS ether.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the TBDPS protection of primary alcohols and the subsequent deprotection.

| Parameter | Protection | Deprotection (TBAF) |

| Substrate | Primary Alcohol | TBDPS-protected Alcohol |

| Reagents | TBDPS-Cl, Imidazole | TBAF |

| Stoichiometry | 1.1-1.5 eq. TBDPS-Cl, 2.2-3.0 eq. Imidazole | 1.5 eq. TBAF |

| Solvent | Anhydrous DMF | Anhydrous THF |

| Temperature | Room Temperature | Room Temperature |

| Reaction Time | 2-12 hours | 1-6 hours |

| Typical Yield | >90% | >95% |

Relative Stability of Silyl Ethers

The choice of silyl protecting group is critical in synthetic strategy. The TBDPS group is one of the most robust silyl protecting groups due to its steric bulk.[2] The general order of stability towards acidic hydrolysis is:

TMS < TES < TBDMS < TIPS < TBDPS[3][7]

A diagram illustrating the relative stability is shown below.

Caption: Relative stability of common silyl protecting groups.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 4. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]

- 5. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]

Application Notes: O-(Tert-butyldiphenylsilyl)hydroxylamine in Lactam Synthesis

Abstract

These application notes describe a novel, two-step synthetic strategy for the preparation of N-(tert-butyldiphenylsilyloxy)-lactams, utilizing O-(Tert-butyldiphenylsilyl)hydroxylamine as a key reagent. This protocol leverages the formation of a stable O-TBDPS protected hydroxamic acid intermediate from a corresponding ω-hydroxy carboxylic acid, followed by an efficient intramolecular Mitsunobu cyclization. The bulky tert-butyldiphenylsilyl (TBDPS) protecting group offers thermal and chemical stability, making this method suitable for complex molecule synthesis in drug discovery and development. This document provides detailed experimental procedures, characterization data, and a mechanistic overview.

Introduction

Lactams, particularly β-lactams, are a cornerstone of medicinal chemistry, forming the structural core of numerous antibiotics. The synthesis of substituted and functionalized lactams remains an area of intense research. N-hydroxy lactams, in particular, are valuable intermediates and have shown biological activity. Traditional methods for lactam synthesis can sometimes be harsh or lack the desired functional group tolerance.

This note details a methodology for lactam synthesis via an O-protected hydroxamic acid intermediate. This compound is employed to introduce a protected hydroxylamine functionality onto a carboxylic acid precursor. The resulting intermediate is then cyclized to the corresponding N-silyloxy-lactam. The TBDPS group provides significant stability to the N-O bond during synthesis and can be removed under specific conditions if the N-hydroxy lactam is the target.

Proposed Synthetic Pathway

The overall synthetic strategy is a two-step process starting from an ω-hydroxy carboxylic acid:

-

Amide Coupling: The ω-hydroxy carboxylic acid is coupled with this compound to form the corresponding O-TBDPS hydroxamic acid.

-

Intramolecular Cyclization: The resulting hydroxamic acid undergoes an intramolecular Mitsunobu reaction to yield the target N-(tert-butyldiphenylsilyloxy)-lactam.

This process is versatile and can be adapted for the synthesis of various ring sizes (e.g., β, γ, δ-lactams) by selecting the appropriate starting ω-hydroxy acid.

Experimental Protocols

Protocol 1: Synthesis of 4-hydroxy-N-((tert-butyldiphenylsilyl)oxy)butanamide (3)

This protocol describes the synthesis of the O-TBDPS hydroxamic acid intermediate from γ-butyrolactone (a precursor to 4-hydroxybutanoic acid).

Materials:

-

γ-Butyrolactone (1.0 equiv.)

-

Sodium hydroxide (1.1 equiv.)

-

This compound (1.2 equiv.)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.5 equiv.)

-

Hydroxybenzotriazole (HOBt) (1.5 equiv.)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 equiv.)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Hydrolysis of Lactone: To a solution of γ-butyrolactone (1.0 equiv.) in water, add sodium hydroxide (1.1 equiv.). Stir the mixture at room temperature for 2 hours to ensure complete hydrolysis to sodium 4-hydroxybutanoate. The solvent is then removed under reduced pressure. The resulting solid is dried under high vacuum for 4 hours.

-

Amide Coupling: The dried sodium 4-hydroxybutanoate (1.0 equiv.) is suspended in dichloromethane (DCM). To this suspension, add this compound (1.2 equiv.), EDC·HCl (1.5 equiv.), HOBt (1.5 equiv.), and DIPEA (3.0 equiv.).

-

The reaction mixture is stirred at room temperature under an argon atmosphere for 12-18 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is diluted with DCM and washed sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude residue is purified by flash column chromatography on silica gel (eluent: 30-50% Ethyl Acetate in Hexanes) to afford the pure product, 4-hydroxy-N-((tert-butyldiphenylsilyl)oxy)butanamide (3) .

Protocol 2: Synthesis of 1-((tert-butyldiphenylsilyl)oxy)pyrrolidin-2-one (4)

This protocol details the intramolecular cyclization of the hydroxamic acid intermediate to the corresponding N-silyloxy-γ-lactam via a Mitsunobu reaction.[1][2][3]

Materials:

-